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Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play
a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the
FGF/FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a
key target for therapeutic intervention. This technical guide focuses on a potent and selective
irreversible covalent inhibitor of the FGFR family, specifically compound 34 (PRN1371), which
has been developed for the treatment of solid tumors.[2][3] PRN1371 is a highly selective
inhibitor of FGFR1-4.[3] This document provides a comprehensive overview of its chemical
structure, properties, mechanism of action, and the experimental methodologies used in its
characterization.

Chemical Structure and Properties

PRN1371, chemically named 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-
dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a novel irreversible
covalent inhibitor of FGFR1-4.[2][3]

Chemical Structure:
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Physicochemical and Pharmacological Properties:

The following tables summarize the key physicochemical and pharmacological properties of

PRN1371.
Property Value Reference
Molecular Formula C26H30CI2N6Oa4 [4]
Molecular Weight 561.5 g/mol [4]
Appearance Solid
Solubility DMSO: 56 mg/mL (99.73 mM) [5]
Storage Powder: -20°C for 3 years [6]
In solvent: -80°C for 1 year [6]
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In Vitro Activity ICs0 (M) Reference
FGFR1 0.6 [3][5]
FGFR2 1.3 [3][5]
FGFR3 4.1 [3][5]
FGFR4 19.3 [31[5]
CSF1R 8.1 [3][5]
VEGFR2 >10,000 [7]

SNU-16 Cell Proliferation 2.6 [31[5]
HUVEC (pERK) 2.4 [2]

ADME & Pharmacokinetics
(Rat)

Value Reference

Clearance (iv) 160 mL/min/kg [2]

Oral Bioavailability (20 mg/kg High exposure (AUC = 4348
po) h-ng/mL)

Half-life (t/2) 3.8h 2]

Mechanism of Action

PRN1371 is an irreversible covalent inhibitor that targets a conserved cysteine residue (Cys488
in FGFR1) within the ATP-binding pocket of FGFRs 1-4.[8] The acrylamide "warhead" of
PRN1371 forms a covalent bond with this cysteine, leading to sustained, irreversible inhibition
of the receptor's kinase activity.[7][8] This prolonged target engagement occurs even after the
drug has been cleared from systemic circulation.[2] By inhibiting FGFR autophosphorylation,
PRN1371 effectively blocks downstream signaling cascades, including the RAS-MAPK and
PISK-AKT pathways, which are critical for tumor cell proliferation and survival.[8][9][10]

Signaling Pathway
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The binding of Fibroblast Growth Factors (FGFs) to FGFRs initiates receptor dimerization and
trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This
activation triggers a cascade of downstream signaling events.
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Caption: FGFR1 signaling pathway and the inhibitory action of PRN1371.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FGFR Biochemical Assay

This protocol is adapted from commercially available kinase assay kits to determine the 1Cso of
an inhibitor against FGFR.
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Prepare Reagents:
- FGFR Enzyme
- Kinase Buffer
-ATP
- Substrate (e.g., Poly(E,Y)4:1)
- PRN1371 dilutions

Y

Add to 384-well plate:
1. PRN1371/DMSO control
2. FGFR Enzyme
3. Substrate/ATP mix

Incubate at room temperature
for 60 minutes

Add ADP-Glo™ Reagent
(to terminate kinase reaction
and deplete remaining ATP)

Incubate at room temperature
for 40 minutes

Add Kinase Detection Reagent
(to convert ADP to ATP and
generate luminescent signal)

Incubate at room temperature
for 30 minutes

Read Luminescence

Analyze Data:
- Plot % inhibition vs. [PRN1371]
- Calculate 1C50

Click to download full resolution via product page

Caption: Workflow for a typical FGFR biochemical assay.
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Detailed Steps:

» Reagent Preparation: Dilute FGFR enzyme, substrate, ATP, and test compounds (PRN1371)
to their final concentrations in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgClz,
0.1mg/ml BSA, 2.5mM MnClz, 50uM DTT).[11][12]

e Plate Setup: In a 384-well plate, add the inhibitor or DMSO vehicle control, followed by the
diluted enzyme. Initiate the reaction by adding the substrate/ATP mixture.[11][12]

o Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60
minutes) to allow the enzymatic reaction to proceed.

» Signal Generation: Terminate the kinase reaction and measure the amount of ADP produced
using a detection system like ADP-Glo™. This involves adding a reagent to deplete unused
ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal
via a luciferase reaction.[11][12]

o Data Analysis: Measure luminescence using a plate reader. The signal is inversely
proportional to the kinase activity. Calculate the percent inhibition for each inhibitor
concentration and determine the ICso value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (SNU-16)

This protocol describes a method to assess the anti-proliferative effect of PRN1371 on the
FGFR2-amplified SNU-16 gastric cancer cell line.
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Seed SNU-16 cells
in a 96-well plate
(e.g., 1x1074 cells/well)

A4

Incubate overnight
to allow cell adhesion

Treat cells with various
concentrations of PRN1371

Incubate for 72 hours

Add cell viability reagent
(e.g., XTT, MTT, or CellTiter-Glo)

Incubate for 2-4 hours

Read absorbance or luminescence

Analyze Data:
- Plot % viability vs. [PRN1371]
- Calculate G150

Click to download full resolution via product page

Caption: Experimental workflow for a cell proliferation assay.
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Detailed Steps:

Cell Seeding: Plate SNU-16 cells in a 96-well plate at a predetermined density and allow
them to attach overnight.[13]

o Compound Treatment: Treat the cells with a serial dilution of PRN1371 and a vehicle control
(DMSO).

 Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72
hours).

 Viability Assessment: Add a cell viability reagent such as XTT, which is converted to a
colored formazan product by metabolically active cells.[13]

o Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using
a microplate reader. The absorbance is directly proportional to the number of viable cells.
Calculate the percentage of cell growth inhibition for each concentration and determine the
Glso (concentration for 50% of maximal inhibition of cell proliferation).[13]

ERK Phosphorylation Assay

This protocol outlines a cell-based assay to measure the inhibition of FGF-stimulated ERK
phosphorylation by PRN1371.
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serum-starve overnight

Seed cells (e.g., HUVECs)
in a 96-well plate and

Pre-treat cells with
PRN1371 for 1-2 hours

Stimulate with FGF ligand
(e.g., bFGF) for 15 minutes

Fix cells with formaldehyde

Permeabilize cells
(e.g., with Triton X-100)

Block with blocking buffer

Incubate with primary antibodies

(anti-pERK and anti-total ERK)

Incubate with fluorescently
labeled secondary antibodies

Read fluorescence at
appropriate wavelengths

Analyze Data:
- Normalize pERK to total ERK
- Calculate % inhibition and IC50

Click to download full resolution via product page

Caption: General workflow for an in-cell ERK phosphorylation assay.
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Detailed Steps:

o Cell Culture and Starvation: Plate cells (e.g., Human Umbilical Vein Endothelial Cells -
HUVECS) in 96-well plates. Prior to the assay, serum-starve the cells to reduce basal ERK
phosphorylation.

« Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of PRN1371.[14]

e Ligand Stimulation: Stimulate the cells with an FGF ligand (e.g., bFGF) at its ECso
concentration for a short period (e.g., 15 minutes) to induce ERK phosphorylation.[14]

o Cell Fixing and Permeabilization: Fix the cells with formaldehyde, followed by
permeabilization to allow antibody entry.[15]

e Immunostaining: Block non-specific antibody binding. Incubate with a primary antibody
specific for phosphorylated ERK (pERK) and a primary antibody for total ERK. Subsequently,
incubate with appropriately labeled secondary antibodies.[15]

» Data Acquisition and Analysis: Measure the fluorescence intensity for both pERK and total
ERK using a plate reader. Normalize the pERK signal to the total ERK signal to account for
variations in cell number. Calculate the percent inhibition of ERK phosphorylation and
determine the ICso value.[15]

Conclusion

PRN1371 is a potent, selective, and irreversible covalent inhibitor of FGFR1-4 with promising
preclinical data for the treatment of solid tumors harboring FGFR aberrations. Its unique
mechanism of action leads to sustained target inhibition, which may translate to an improved
therapeutic window. The data and protocols presented in this guide provide a comprehensive
resource for researchers and drug development professionals working on FGFR-targeted
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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